

Technical Guide: Physical Properties & Characterization of (R)-2-Methoxypropylamine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (R)-2-Methoxypropylamine

CAS No.: 162356-14-1

Cat. No.: B597485

[Get Quote](#)

Executive Summary

(R)-2-Methoxypropylamine (CAS: 99636-38-1) is a high-value chiral primary amine used extensively as a resolving agent and a building block in the synthesis of pharmaceutical intermediates, particularly for herbicidal and fungicidal active ingredients. Unlike its racemic counterpart, the (R)-enantiomer is critical for inducing specific stereochemical outcomes in asymmetric synthesis. This guide establishes the baseline physical standards required to verify identity and enantiomeric purity.

Physical Properties Matrix

The following data aggregates experimental values and thermodynamic predictions. Note that while boiling point and density are identical to the racemate in an achiral environment, the optical rotation is the distinguishing physical parameter.

Table 1: Physicochemical Specifications

Property	Value	Test Method / Condition
Chemical Name	(R)-1-Methoxypropan-2-amine	IUPAC
CAS Number	99636-38-1	(R)-isomer specific
Molecular Formula	C ₄ H ₁₁ NO	-
Molecular Weight	89.14 g/mol	-
Boiling Point	92.5 – 94.0 °C	@ 760 mmHg (Atmospheric)
Density	0.845 – 0.850 g/cm ³	@ 20 °C
Refractive Index ()	1.403 – 1.407	@ 20 °C
Flash Point	9 °C (48 °F)	Closed Cup
Appearance	Colorless, volatile liquid	Visual
Solubility	Miscible in water, ethanol, ether	-
Optical Rotation ()	-15.3° ± 1.0°	c=1.0, DMF (Inverse of S-isomer)

“

Critical Note on Optical Rotation: The (S)-enantiomer (CAS 907943-71-9) exhibits a specific rotation of approximately +15.27° (c=1, DMF). Consequently, the (R)-enantiomer is levorotatory (-) under identical conditions.

Synthesis & Isolation Context

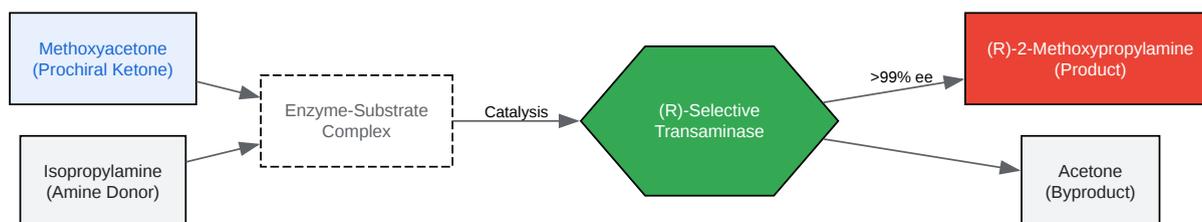
Understanding the origin of the sample is vital for interpreting physical property variations.

(R)-2-Methoxypropylamine is typically produced via two primary pathways: Biocatalytic

Transamination (high enantiomeric excess) or Chemical Resolution (lower yield, requires purification).

Figure 1: Biocatalytic Synthesis Pathway

The following diagram illustrates the stereoselective transamination route, which is preferred for generating high-purity (R)-MOIPA.



[Click to download full resolution via product page](#)

Caption: Stereoselective synthesis of **(R)-2-Methoxypropylamine** via biocatalytic transamination.

Experimental Protocols for Characterization

To ensure the integrity of the **(R)-2-Methoxypropylamine**, the following self-validating protocols should be employed.

Protocol A: Density Determination (Oscillating U-Tube)

Objective: Confirm bulk purity and detect water contamination (water density = 1.00 g/cm³, significantly higher than the amine).

- Instrument: Anton Paar DMA 35 or equivalent digital density meter.
- Calibration: Perform air/water check at 20.0 °C. Water should read 0.9982 g/cm³.
- Sample Prep: Ensure the sample is degassed. Air bubbles will artificially lower the density reading.

- Measurement: Inject ~2 mL of **(R)-2-Methoxypropylamine**.
- Validation:
 - Pass: 0.845 – 0.850 g/cm³.
 - Fail: > 0.855 g/cm³ (Indicates likely water absorption due to hygroscopicity).

Protocol B: Optical Rotation (Polarimetry)

Objective: Verify enantiomeric identity and approximate optical purity.[\[1\]](#)

- Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
- Solvent: Dimethylformamide (DMF) or Ethanol (Note: Rotation values vary significantly by solvent).
- Preparation:
 - Weigh exactly 0.100 g of sample.
 - Dissolve in solvent to a final volume of 10.0 mL (Concentration g/100mL).
- Measurement:
 - Zero the polarimeter with pure solvent.
 - Fill a 1 dm (100 mm) polarimeter tube.
 - Record observed rotation ().[\[2\]](#)

- Calculation:

Where

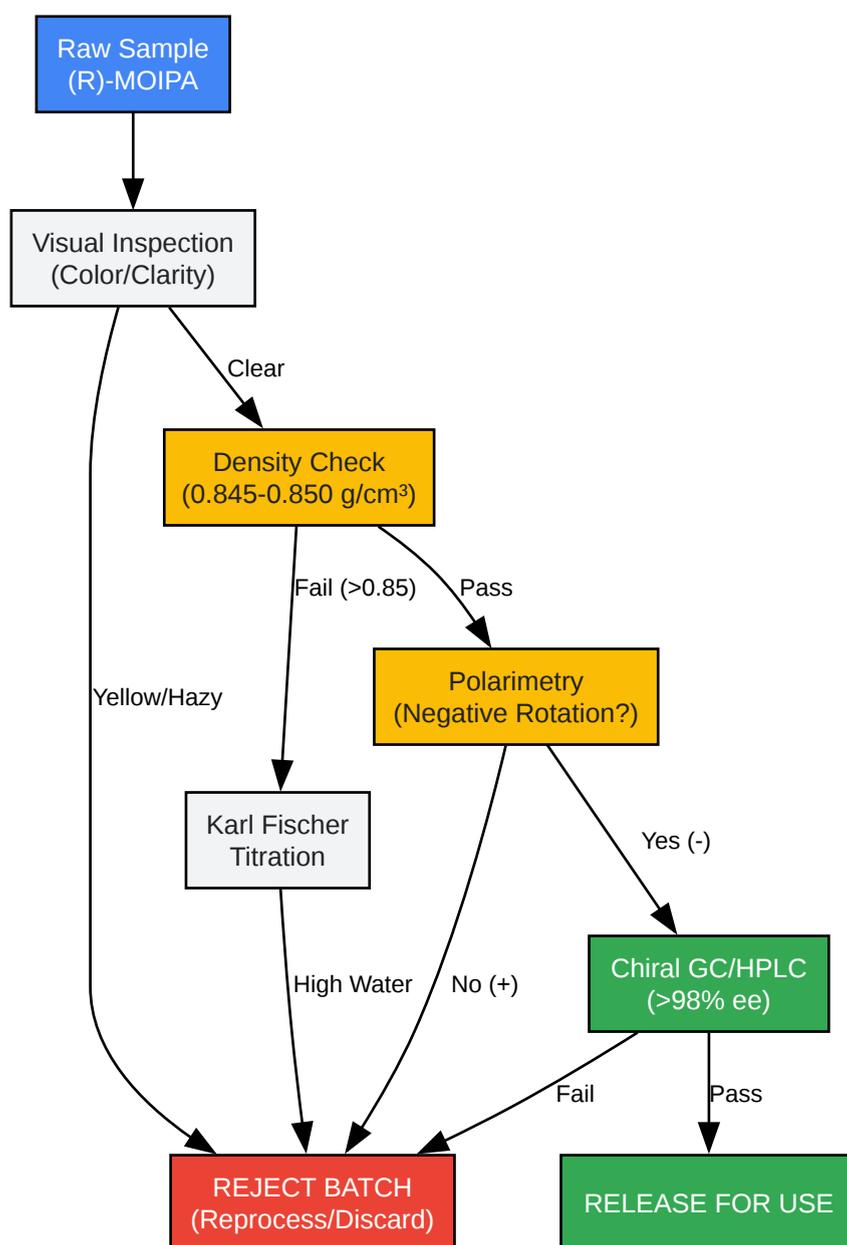
is path length in dm (usually 1) and

is concentration in g/mL (0.01).

- Criteria: The value must be negative. A positive value indicates the (S)-enantiomer.

Quality Control Workflow

The following decision tree outlines the logical flow for accepting a batch of **(R)-2-Methoxypropylamine** for synthesis applications.



[Click to download full resolution via product page](#)

Caption: Quality control decision tree for validating **(R)-2-Methoxypropylamine** batches.

Safety & Handling

- Hazards: Highly Flammable Liquid (Category 2), Skin Corrosion (Category 1B).
- Storage: Store under nitrogen or argon. The compound is hygroscopic and absorbs CO₂ from the air to form carbamates, which appear as white solid precipitates.
- Incompatibility: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42427145, **(R)-2-Methoxypropylamine**. Retrieved from [\[Link\]](#)
- Fuchs, M., et al. (2010). Enzymatic Synthesis of Chiral Amines using (R)-Selective Transaminases. ChemCatChem, 2(11).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties & Characterization of (R)-2-Methoxypropylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597485#physical-properties-of-r-2-methoxypropylamine-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com